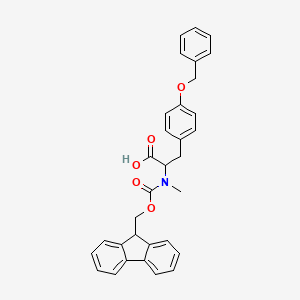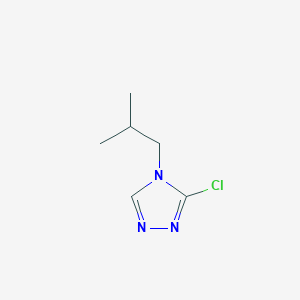![molecular formula C8H15N3O B12313412 [(2-Azidoethoxy)methyl]cyclopentane](/img/structure/B12313412.png)
[(2-Azidoethoxy)methyl]cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Azidoethoxy)methyl]cyclopentane is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes an azido group attached to an ethoxy-methyl chain linked to a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Azidoethoxy)methyl]cyclopentane typically involves the reaction of cyclopentane derivatives with azidoethanol under specific conditions.
Industrial Production Methods
Industrial production of this compound often involves the continuous depolymerization and hydrogenation of dicyclopentadiene. This process is carried out under controlled conditions, including a system pressure of 0.1 to 2.5 MPa and temperatures ranging from 160 to 400°C for depolymerization, followed by hydrogenation at 10 to 100°C .
Chemical Reactions Analysis
Types of Reactions
[(2-Azidoethoxy)methyl]cyclopentane undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the azido group.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
[(2-Azidoethoxy)methyl]cyclopentane is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Azidoethoxy)methyl]cyclopentane involves its interaction with molecular targets through the azido group. This group can undergo click chemistry reactions, forming stable triazole rings that can interact with various biological targets. The pathways involved often include the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cyclic hydrocarbon with similar structural features but lacking the azido group.
Methylcyclopentane: Similar to cyclopentane but with a methyl group attached.
Cyclohexane: A six-membered ring compound with similar chemical properties
Uniqueness
[(2-Azidoethoxy)methyl]cyclopentane is unique due to the presence of the azido group, which imparts distinct reactivity and potential biological activity not found in simpler cycloalkanes. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-azidoethoxymethylcyclopentane |
InChI |
InChI=1S/C8H15N3O/c9-11-10-5-6-12-7-8-3-1-2-4-8/h8H,1-7H2 |
InChI Key |
LCSNXZSPWXAANW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[2-(2-Ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313349.png)
![8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene](/img/structure/B12313358.png)



![rac-(1R,2R,4S)-2-(aminomethyl)-4-[5-(dimethylamino)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol](/img/structure/B12313403.png)

![3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B12313408.png)


![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313425.png)

